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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

Cat. No.: B1219004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for the primary amine, 1-phenylpropan-1-
amine. The information is presented to support research, development, and quality control
activities involving this compound.

Spectral Data Summary

The following tables summarize the key spectral data for 1-phenylpropan-1-amine, providing
a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
) Methine proton (-
~4.10 Triplet 1H
CH(NH2)-)
] Methylene protons (-
~1.70 Multiplet 2H
CH2-CH?5)
~1.50 Singlet (broad) 2H Amine protons (-NHz)
~0.90 Triplet 3H Methyl protons (-CHs)

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm Carbon Type Assignment

~145 Quaternary Aromatic C (C1")

~128 Tertiary Aromatic CH (C3'/C5")
~127 Tertiary Aromatic CH (C4")
~126 Tertiary Aromatic CH (C2'/C6")
~58 Tertiary Methine C (-CH(NH2)-)
~30 Secondary Methylene C (-CHz-)
~10 Primary Methyl C (-CHs)

Infrared (IR) Spectroscopy
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) N-H Stretch
Medium, Sharp ] ] )
3380-3300 (asymmetric & Primary Amine
(doublet) )
symmetric)
3100-3000 Medium C-H Stretch Aromatic
) Aliphatic (CHs, CHz,
2960-2850 Medium to Strong C-H Stretch cH)
1600-1580 Medium N-H Bend (Scissoring)  Primary Amine
1495, 1450 Medium to Strong C=C Stretch Aromatic Ring
C-H Bend (out-of- Monosubstituted
760, 700 Strong
plane) Benzene
Mass Spectrometry (MS)
Mass-to-Charge Ratio . .
Relative Intensity Proposed Fragment
(m/z)
135 Moderate [M]* (Molecular lon)
106 High [M - C2Hs]*
79 Moderate [CeH7]*
77 Moderate [CeHs]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented
above.

NMR Spectroscopy

Sample Preparation: A solution of 1-phenylpropan-1-amine (approximately 10-20 mg) is
prepared in a deuterated solvent (e.g., chloroform-d, CDCIs) (0.5-0.7 mL) within a standard 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (0O ppm).

1H NMR Spectroscopy Protocol:

e Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Acquisition Parameters:

Number of Scans: 16-32

[e]

o

Relaxation Delay: 1-2 seconds

[¢]

Acquisition Time: 3-4 seconds

[¢]

Spectral Width: -2 to 12 ppm

e Processing: Fourier transformation of the Free Induction Decay (FID) signal, followed by
phase and baseline correction. Chemical shifts are referenced to the TMS signal.

13C NMR Spectroscopy Protocol:
e Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Parameters:

[e]

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

o

Relaxation Delay: 2-5 seconds

[¢]

Acquisition Time: 1-2 seconds

[e]

Spectral Width: 0 to 200 ppm
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e Processing: Fourier transformation, phase and baseline correction. The solvent signal (e.g.,
CDCls at 77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation: As 1-phenylpropan-1-amine is a liquid at room temperature, a thin film is
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

FT-IR Spectroscopy Protocol:
e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
e Mode: Transmission.
e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm—
o Number of Scans: 16-32

e Background Correction: A background spectrum of the clean salt plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The analysis is performed using a Gas Chromatograph
coupled to a Mass Spectrometer (GC-MS). A dilute solution of 1-phenylpropan-1-amine in a
volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The
compound is separated from the solvent and any impurities on a capillary column before
entering the mass spectrometer. lonization is typically achieved by Electron lonization (EI) at 70
evV.

GC-MS Protocol:

e GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 Injector Temperature: 250 °C.
e Oven Temperature Program:
o Initial temperature: 50-70 °C, hold for 1-2 minutes.
o Ramp: Increase temperature at a rate of 10-20 °C/min to 250-280 °C.
o Final hold: 2-5 minutes.
e MS Parameters:
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Mass Range: m/z 40-400.
o Scan Mode: Full scan.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
1-phenylpropan-1-amine.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylpropan-1-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219004#1-phenylpropan-1-amine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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